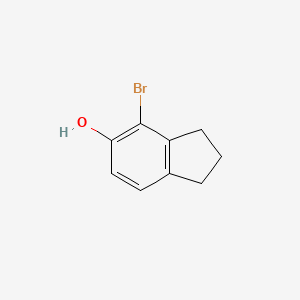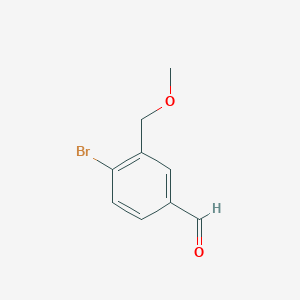
N-cyclobutylsulfamoyl chloride
概要
説明
N-cyclobutylsulfamoyl chloride: is an organic compound with the molecular formula C4H8ClNO2S and a molecular weight of 169.63 g/mol . It is a sulfamoyl chloride derivative, characterized by the presence of a cyclobutyl group attached to the sulfamoyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutylsulfamoyl chloride typically involves the reaction of cyclobutylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclobutylamine+Chlorosulfonic acid→N-cyclobutylsulfamoyl chloride+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation of the product using techniques like distillation or crystallization.
化学反応の分析
Types of Reactions: N-cyclobutylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted sulfamides.
Hydrolysis: In the presence of water, it can hydrolyze to form cyclobutylamine and sulfur dioxide.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Water: For hydrolysis reactions.
Oxidizing and Reducing Agents: Depending on the desired reaction pathway.
Major Products:
Substituted Sulfamides: Formed from substitution reactions.
Cyclobutylamine and Sulfur Dioxide: Formed from hydrolysis.
科学的研究の応用
N-cyclobutylsulfamoyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the sulfamoyl chloride functional group into molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of N-cyclobutylsulfamoyl chloride involves its reactivity with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, it may interact with proteins or enzymes, leading to potential biological effects.
類似化合物との比較
- N-cyclopropylsulfamoyl chloride
- N-cyclopentylsulfamoyl chloride
- N-cyclohexylsulfamoyl chloride
Comparison: N-cyclobutylsulfamoyl chloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
特性
IUPAC Name |
N-cyclobutylsulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2S/c5-9(7,8)6-4-2-1-3-4/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVKENMVPSUFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![spiro[2.4]heptane-4,7-dione](/img/structure/B6613715.png)

